molecular formula C12H5Cl5O2 B3033165 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol CAS No. 90986-10-0

2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol

Cat. No.: B3033165
CAS No.: 90986-10-0
M. Wt: 358.4 g/mol
InChI Key: BGNQVNNTALZUMT-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol is a chlorinated phenol compound with the molecular formula C12H5Cl5O2. It is characterized by the presence of multiple chlorine atoms attached to the phenol ring, making it a highly chlorinated organic compound. This compound is known for its significant chemical stability and resistance to degradation, which makes it useful in various industrial applications.

Biochemical Analysis

Biochemical Properties

It is known that chlorophenols, a group of compounds to which this molecule belongs, can interact with various enzymes and proteins within the cell . The nature of these interactions is largely dependent on the specific structure of the chlorophenol and the biomolecule it interacts with.

Dosage Effects in Animal Models

It is known that chlorophenols can have toxic or adverse effects at high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol typically involves the chlorination of phenol derivatives. One common method includes the reaction of 2,6-dichlorophenol with 2,4,6-trichlorophenol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenol derivatives, quinones, and other related compounds .

Scientific Research Applications

2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.

    Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol is unique due to its high degree of chlorination, which imparts significant chemical stability and resistance to degradation. This makes it particularly useful in applications where long-term stability is required .

Properties

IUPAC Name

2,6-dichloro-4-(2,4,6-trichlorophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O2/c13-5-1-9(16)12(10(17)2-5)19-6-3-7(14)11(18)8(15)4-6/h1-4,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNQVNNTALZUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238341
Record name 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90986-10-0
Record name 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090986100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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